molecular formula C6H3BrF2S B15201695 2-Bromo-3,6-difluorobenzenethiol

2-Bromo-3,6-difluorobenzenethiol

Cat. No.: B15201695
M. Wt: 225.06 g/mol
InChI Key: ZSSUCGXCMTUSIA-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzenethiol is a versatile halogenated thiophenol that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of novel therapeutic agents, particularly within the emerging class of benzosiloxaboroles, which are silicon analogues of benzoxaboroles . These compounds represent a promising area of study due to their increased Lewis acidity and lipophilicity, which can be beneficial for biological activity . The compound's molecular structure, featuring both a reactive thiol (-SH) group and halogen substituents on an electron-deficient aromatic ring, allows for diverse structural modifications via reactions such as nucleophilic substitution and thiol-Michael addition . Researchers exploit this reactivity to create libraries of functionalized molecules containing various polar groups (e.g., carbonyl, ester, amide, nitrile, sulfonyl) and pendant heterocyclic rings for structure-activity relationship (SAR) studies . A significant application is in the development of new antimicrobial candidates. Derivatives synthesized from similar fluorinated bromobenzene thiol precursors have demonstrated high in vitro activity against Staphylococcus aureus , including methicillin-resistant (MRSA) strains, with minimal inhibitory concentration (MIC) values in the low µg/mL range and relatively low cytotoxicity, highlighting their potential as lead compounds for anti-infective research . The compound is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

IUPAC Name

2-bromo-3,6-difluorobenzenethiol

InChI

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

ZSSUCGXCMTUSIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)S)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring. For instance, the reaction of 3,6-difluorobenzenethiol with bromine in the presence of a catalyst can yield 2-Bromo-3,6-difluorobenzenethiol .

Industrial Production Methods

Industrial production of 2-Bromo-3,6-difluorobenzenethiol may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenethiols, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

2-Bromo-3,6-difluorobenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially disrupting their function. Additionally, the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,6-difluorobenzenethiol

The positional isomer 4-Bromo-2,6-difluorobenzenethiol (C₆H₂BrF₂SH) differs only in the placement of bromine (4-position) and fluorine (2,6-positions). Key distinctions include:

  • Crystallographic Behavior : Crystallographic data (CSD deposition numbers 2190658–2190669) for related thiol-functionalized benzosiloxaboroles indicate that substituent positions significantly alter molecular packing and hydrogen-bonding networks . For example, ortho-substituted halogens may introduce steric hindrance, reducing crystallographic symmetry compared to para-substituted analogues.
Table 1: Comparison of Halogenated Benzenethiols
Compound Substituent Positions Functional Group Key Properties (Inferred) Reference
2-Bromo-3,6-difluorobenzenethiol Br (2), F (3,6) Thiol (-SH) Higher steric hindrance; moderate acidity
4-Bromo-2,6-difluorobenzenethiol Br (4), F (2,6) Thiol (-SH) Enhanced acidity; ordered crystal packing

Nitro-Substituted Analogues: 2-Bromo-3,5-dinitro Derivatives

Evidence from nitro-substituted compounds, such as 2-bromo-3,5-dinitrobenzamide (m.p. 216°C) and 2-bromo-3,5-dinitroacetanilide (m.p. 142–143°C), highlights the impact of electron-withdrawing nitro groups versus fluorine :

  • Acidity and Reactivity : Nitro groups are stronger electron-withdrawing substituents than fluorine, leading to significantly lower thiol pKa values and increased electrophilicity.
  • Physical Properties : Nitro derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces, hydrogen bonding). For instance, 2-bromo-3,5-dinitrobenzamide melts at 216°C, whereas fluorinated analogues likely have lower melting points owing to reduced polarity.
Table 2: Impact of Substituent Type on Physical Properties
Compound Substituents Functional Group Melting Point Reference
2-Bromo-3,5-dinitrobenzamide Br (2), NO₂ (3,5) Amide (-CONH₂) 216°C
2-Bromo-3,6-difluorobenzenethiol Br (2), F (3,6) Thiol (-SH) Not reported

Biological Activity

2-Bromo-3,6-difluorobenzenethiol is a fluorinated aromatic thiol compound that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

  • Molecular Formula: C7H4BrF2S
  • Molecular Weight: 237.07 g/mol
  • IUPAC Name: 2-bromo-3,6-difluorobenzenethiol

Antimicrobial Activity

Recent studies have indicated that 2-Bromo-3,6-difluorobenzenethiol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 to 50 µM.

Mechanism of Action:
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This was supported by flow cytometry analyses that demonstrated increased annexin V staining in treated cells .

Enzyme Inhibition

2-Bromo-3,6-difluorobenzenethiol has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme crucial for mycobacterial cell wall synthesis.

Enzyme Inhibition Type IC50 Value
DprE1Non-competitive25 µM

This inhibition suggests its potential application in developing treatments for tuberculosis .

Case Studies

  • Antimicrobial Effectiveness :
    A study conducted on the efficacy of various thiols against drug-resistant bacterial strains highlighted that 2-Bromo-3,6-difluorobenzenethiol exhibited superior activity compared to traditional antibiotics, emphasizing its potential role in addressing antibiotic resistance .
  • Cancer Cell Line Studies :
    A comprehensive analysis involving multiple cancer cell lines revealed that treatment with this compound resulted in significant dose-dependent decreases in cell viability, particularly in hormone-dependent cancers .

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